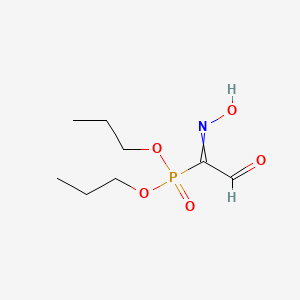
Deca-2,4,6,8-tetrayne-1,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deca-2,4,6,8-tetrayne-1,10-diol is a chemical compound characterized by its unique structure, which includes multiple triple bonds and hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deca-2,4,6,8-tetrayne-1,10-diol typically involves a sequence of reactions, including the Sonogashira coupling and Hay reaction. These reactions are often mediated by transition metals and require specific conditions to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of this compound on a larger scale would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of surfactants and controlled heating can aid in the efficient production of this compound .
化学反应分析
Types of Reactions: Deca-2,4,6,8-tetrayne-1,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple triple bonds and hydroxyl groups, which provide reactive sites for different reagents .
Common Reagents and Conditions:
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction can produce alkanes .
科学研究应用
Deca-2,4,6,8-tetrayne-1,10-diol has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drug delivery systems.
作用机制
The mechanism by which deca-2,4,6,8-tetrayne-1,10-diol exerts its effects is primarily through its reactive triple bonds and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of new materials and compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
1,10-Decanediol: Similar in structure but lacks the multiple triple bonds, making it less reactive in certain chemical reactions.
Deca-2,4,6,8-tetraenal: Another related compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness: Deca-2,4,6,8-tetrayne-1,10-diol’s unique combination of multiple triple bonds and hydroxyl groups sets it apart from similar compounds. This structure provides it with a high degree of reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
62516-45-4 |
|---|---|
分子式 |
C10H6O2 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
deca-2,4,6,8-tetrayne-1,10-diol |
InChI |
InChI=1S/C10H6O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,9-10H2 |
InChI 键 |
FWEVNBOGNPWUBK-UHFFFAOYSA-N |
规范 SMILES |
C(C#CC#CC#CC#CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)



![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)

![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)


![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)


